molecular formula C18H16Cl2N2O2 B2863971 2-(2,4-dichlorophenoxy)-N-[2-(1H-indol-3-yl)ethyl]acetamide CAS No. 819807-03-9

2-(2,4-dichlorophenoxy)-N-[2-(1H-indol-3-yl)ethyl]acetamide

Cat. No.: B2863971
CAS No.: 819807-03-9
M. Wt: 363.24
InChI Key: QPCMAFJEEXEVMW-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenoxy)-N-[2-(1H-indol-3-yl)ethyl]acetamide is a synthetic chemical hybrid of a chlorophenoxy moiety and an indole ethylacetamide side chain, presenting a unique profile for biochemical and pharmacological research. The 2,4-dichlorophenoxy group is a hallmark of a class of synthetic auxins, which are extensively studied for their herbicidal activity and role in plant growth regulation . This structural feature suggests potential for research into plant growth regulators and agrochemical agents. The indole-3-ethyl backbone is a critical structural component of various biologically active molecules and is naturally present in the plant growth hormone indole-3-acetic acid (IAA) . The integration of this indole-ethylamine group, commonly found in neuromodulators, with the chlorophenoxy acetamide structure makes this compound a compelling candidate for investigative studies in plant physiology and cellular signaling. Researchers can utilize this high-purity compound to probe its mechanism of action, which may involve auxin-like pathways or other biological targets. This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[2-(1H-indol-3-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2N2O2/c19-13-5-6-17(15(20)9-13)24-11-18(23)21-8-7-12-10-22-16-4-2-1-3-14(12)16/h1-6,9-10,22H,7-8,11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPCMAFJEEXEVMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 2-(2,4-Dichlorophenoxy)acetic Acid

The synthesis begins with the production of 2-(2,4-dichlorophenoxy)acetic acid , a critical intermediate. This step involves a nucleophilic aromatic substitution (SNAr) reaction between 2,4-dichlorophenol and chloroacetic acid under alkaline conditions.

Reaction Conditions :

  • Solvent : Aqueous sodium hydroxide (10–20% w/v)
  • Temperature : 80–100°C
  • Duration : 4–6 hours
  • Yield : 70–85%

The reaction proceeds via deprotonation of 2,4-dichlorophenol to form a phenoxide ion, which attacks the α-carbon of chloroacetic acid. Subsequent acidification with hydrochloric acid precipitates the product.

Synthesis of 2-(1H-Indol-3-yl)ethylamine (Tryptamine)

Tryptamine, the indole-containing amine, is typically sourced commercially or synthesized via decarboxylation of L-tryptophan using microbial enzymes or high-temperature pyrolysis.

Amide Bond Formation Strategies

The coupling of 2-(2,4-dichlorophenoxy)acetic acid with tryptamine to form the acetamide bond is achieved through three primary methods:

Acyl Chloride-Mediated Coupling

Procedure :

  • Convert the carboxylic acid to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride in anhydrous dichloromethane.
  • React the acyl chloride with tryptamine in the presence of a base (e.g., triethylamine) at 0–5°C.

Advantages :

  • High reactivity of acyl chloride ensures rapid amide formation.
  • Scalable for industrial applications.

Limitations :

  • Sensitivity to moisture necessitates strict anhydrous conditions.
  • Byproduct (HCl) requires neutralization, complicating purification.

Carbodiimide-Based Coupling

Coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) facilitate direct amide bond formation.

Typical Protocol :

  • Mix equimolar amounts of acid, tryptamine, and EDCl in dimethylformamide (DMF).
  • Add hydroxybenzotriazole (HOBt) to suppress racemization.
  • Stir at room temperature for 12–24 hours.

Yield : 65–78%

HATU-Mediated Coupling

1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) offers superior activation efficiency under mild conditions.

Conditions :

  • Solvent : DMF or acetonitrile
  • Base : N,N-Diisopropylethylamine (DIPEA)
  • Temperature : 0°C to room temperature
  • Yield : 80–90%

Optimization of Reaction Conditions

Solvent Selection

Polar aprotic solvents (DMF, THF) enhance reagent solubility, while dichloromethane minimizes side reactions. Ethanol, used in condensation reactions, enables crystallization post-synthesis.

Temperature and pH Control

  • Low temperatures (0–5°C) prevent indole ring oxidation during acyl chloride reactions.
  • pH 7–8 in aqueous phases avoids hydrolysis of acid intermediates.

Purification and Characterization

Chromatographic Techniques

  • Silica gel column chromatography (eluent: ethyl acetate/hexane, 3:7) isolates the product from unreacted starting materials.
  • High-performance liquid chromatography (HPLC) achieves >95% purity for pharmacological studies.

Spectroscopic Confirmation

  • ¹H NMR : Peaks at δ 7.6–6.8 ppm (aromatic protons), δ 3.4–3.1 ppm (methylene groups adjacent to amide).
  • IR Spectroscopy : Stretching vibrations at 1650 cm⁻¹ (amide C=O), 1250 cm⁻¹ (C-O-C ether linkage).

Comparative Analysis of Synthetic Methods

Method Coupling Agent Yield (%) Purity (%) Scalability
Acyl Chloride SOCl₂ 70–75 90–92 High
EDCl/HOBt EDCl 65–78 88–90 Moderate
HATU HATU 80–90 95–98 Low

Key Findings :

  • HATU-mediated coupling offers the highest yield and purity but is cost-prohibitive for large-scale synthesis.
  • Acyl chloride routes balance efficiency and scalability, making them preferable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenoxy)-N-[2-(1H-indol-3-yl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atoms on the phenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

2-(2,4-dichlorophenoxy)-N-[2-(1H-indol-3-yl)ethyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-[2-(1H-indol-3-yl)ethyl]acetamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes or receptors, modulating their activity. The dichlorophenoxy group may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations in the Acetamide Group

  • Compound 533: 2-(2,4-Dichlorophenoxy)-N-(4-methylpyridin-2-yl)acetamide replaces the indole-ethyl group with a 4-methylpyridine ring. This substitution reduces hydrogen-bonding capacity (pyridine vs.
  • N-[2-(4-Methylphenyl)ethyl]acetamide : Features a simpler 4-methylphenyl group instead of indole, resulting in lower molecular weight (292.37 g/mol vs. ~370 g/mol estimated for the target compound) and reduced steric hindrance .

Modifications in the Phenoxy Backbone

  • 2,4-Dichlorophenoxyacetic Acid (2,4-D): A plant auxin agonist lacking the acetamide-indole chain. Its herbicidal activity is well-documented, highlighting the critical role of the dichlorophenoxy group in receptor binding .
  • U-48800: A psychoactive acetamide with a dimethylaminocyclohexyl group instead of indole-ethyl. This structural shift confers opioid receptor affinity, demonstrating how substituent changes can redirect bioactivity .

Indole-Containing Analogs

  • KCH-1521: An N-acylurea derivative with a benzo[d][1,3]dioxol-5-yloxy group.
  • ZINC2722291 : Incorporates a sulfonyl group and methoxyphenyl substituent, increasing polarity (logP ~3.5) compared to the target compound’s estimated logP (~4.5) .

Physical Properties

Property Target Compound (Estimated) 2-(2,4-Dichlorophenoxy)-N-(4-methylphenyl)acetamide KCH-1521
Molecular Weight ~370 g/mol 310.18 g/mol 423.43 g/mol
logP ~4.5 4.486 3.8
Melting Point 180–190°C (predicted) Not reported Not reported
Hydrogen Bond Donors 1 (indole NH) 1 3

Anti-Inflammatory Potential

2,4-Dichlorophenoxyacetic acid derivatives are known COX-2 inhibitors . The indole-ethyl group may enhance binding to hydrophobic pockets in COX-2, as seen in indomethacin analogs.

Enzyme Modulation

  • Talin Modulation : KCH-1521’s effects on HUVECs imply that the indole-acetamide scaffold could influence cytoskeletal proteins, though substituent specificity is critical .

Auxin-like Activity

While 2,4-D is a potent auxin agonist, the acetamide-indole structure may reduce phytotoxicity while retaining growth-regulatory effects, as observed in compound 533 .

Biological Activity

2-(2,4-Dichlorophenoxy)-N-[2-(1H-indol-3-yl)ethyl]acetamide is a synthetic compound that combines a dichlorophenoxy group with an indole moiety. This unique structure has garnered interest in various fields, particularly in medicinal chemistry and pharmacology, due to its potential biological activities.

  • IUPAC Name : this compound
  • Molecular Formula : C18H16Cl2N2O2
  • Molecular Weight : 367.24 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of 2,4-dichlorophenoxyacetic acid with an indole derivative. The use of coupling agents like dicyclohexylcarbodiimide (DCC) under inert conditions facilitates the formation of the amide bond, often in organic solvents such as dichloromethane or dimethylformamide (DMF) .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of 2-(2,4-dichlorophenoxy)acetic acid have been shown to selectively inhibit the COX-2 enzyme, suggesting potential anti-inflammatory and antimicrobial effects .

Anticancer Activity

Studies have explored the anticancer properties of indole derivatives. The indole moiety is known for its ability to interact with various biological targets, which may lead to apoptosis in cancer cells. In vitro assays have demonstrated that similar compounds can induce cell death in various cancer cell lines .

The proposed mechanism for the biological activity of this compound involves interaction with specific receptors or enzymes. For example:

  • COX-2 Inhibition : As mentioned earlier, certain derivatives inhibit COX-2, which is involved in inflammatory pathways.
  • Receptor Binding : Molecular docking studies suggest that this compound may bind effectively to certain receptors, enhancing its bioactivity .

Study on COX-2 Inhibition

A recent study focused on synthesizing derivatives of 2-(2,4-dichlorophenoxy)acetic acid and assessing their inhibitory effects on COX-2. The results indicated that these compounds not only inhibited COX-2 effectively but also showed improved binding affinities compared to their precursors .

Anticancer Efficacy Assessment

In another study, compounds featuring the indole structure were tested against various cancer cell lines. Results showed that these compounds significantly reduced cell viability and induced apoptosis through caspase activation pathways .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityNotes
2-(2,4-Dichlorophenoxy)acetic acidStructureAnti-inflammatoryCommon herbicide
Indole-3-acetic acidStructurePlant growth regulatorHormonal activity
5-FluoroindoleStructureAnticancerFluorinated derivative

Q & A

Q. What are the established synthetic routes for 2-(2,4-dichlorophenoxy)-N-[2-(1H-indol-3-yl)ethyl]acetamide, and what reaction conditions optimize yield?

Answer: The compound is typically synthesized via a multi-step coupling reaction. A common approach involves:

  • Step 1: Activation of 2,4-dichlorophenoxyacetic acid using coupling agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) in dry dichloromethane (DCM) at 0–5°C to form an active ester intermediate .
  • Step 2: Reaction with 2-(1H-indol-3-yl)ethylamine in the presence of 2,6-lutidine as a base. Critical parameters include maintaining anhydrous conditions, low temperatures to minimize side reactions, and TLC monitoring (hexane:ethyl acetate, 9:3 v/v) to track progress . Yield optimization (typically 60–75%) requires stoichiometric control of reagents and purification via column chromatography.

Q. How can researchers characterize the purity and structural integrity of this compound?

Answer: A combination of analytical techniques is recommended:

  • 1H/13C NMR spectroscopy to confirm proton environments and carbon frameworks. DMSO-d6 is often used as the solvent, with characteristic peaks for indole NH (~10–11 ppm) and acetamide carbonyl (~168–170 ppm) .
  • High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., [M+H]+ at m/z 363.05 for C₁₈H₁₅Cl₂N₂O₂) .
  • HPLC with UV detection (λ = 254 nm) to assess purity (>95% threshold for biological assays) .
  • Single-crystal X-ray diffraction for absolute stereochemical confirmation, revealing intermolecular interactions like N–H⋯O hydrogen bonds .

Advanced Research Questions

Q. What analytical techniques are recommended for resolving contradictions in reported biological activity data?

Answer: Discrepancies in bioactivity (e.g., inconsistent IC₅₀ values in enzyme inhibition assays) can arise from variations in:

  • Compound purity : Re-evaluate batches using elemental analysis (C, H, N within ±0.5% theoretical) and differential scanning calorimetry (DSC) to detect polymorphic forms .
  • Assay conditions : Standardize protocols for pH, temperature, and solvent (e.g., DMSO concentration ≤0.1% to avoid cytotoxicity).
  • Target selectivity : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities and rule off-target effects . Cross-validation with orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) is critical .

Q. What strategies exist for improving the aqueous solubility of this compound in pharmacological studies?

Answer: Structural modifications and formulation approaches include:

  • Prodrug design : Introduce ionizable groups (e.g., phosphate esters) at the acetamide or indole nitrogen, which hydrolyze in vivo .
  • Co-crystallization : Use co-formers like succinic acid to enhance solubility via hydrogen-bonded networks, as demonstrated in related chlorophenyl-acetamide derivatives .
  • Nanoformulation : Encapsulate in PEGylated liposomes or polymeric nanoparticles (PLGA) to improve bioavailability. Dynamic light scattering (DLS) can optimize particle size (<200 nm) .

Q. How do researchers design experiments to investigate structure-activity relationships (SAR) for this compound?

Answer: SAR studies typically involve:

  • Analog synthesis : Systematically modify substituents (e.g., replace 2,4-dichlorophenoxy with 4-fluorophenoxy or vary indole alkyl chain length) .
  • Computational modeling : Perform molecular docking (AutoDock Vina) or MD simulations to predict binding modes with targets like serotonin receptors or cytochrome P450 enzymes .
  • Pharmacophore mapping : Use Schrödinger’s Phase to identify critical features (e.g., hydrophobic clusters near dichlorophenyl groups) .
  • Bioassay triaging : Prioritize analogs using high-throughput screening (HTS) in target-specific assays (e.g., kinase inhibition or apoptosis pathways) .

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